molecular formula C8H16O5 B14729753 Ethyl 2,3,3-trimethoxypropanoate CAS No. 6085-14-9

Ethyl 2,3,3-trimethoxypropanoate

Cat. No.: B14729753
CAS No.: 6085-14-9
M. Wt: 192.21 g/mol
InChI Key: UOCZQBSEDJAGEO-UHFFFAOYSA-N
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Description

Ethyl 2,3,3-trimethoxypropanoate (C₈H₁₆O₅, molecular weight: 192.21 g/mol) is a methoxy-substituted propanoate ester characterized by three methoxy groups at positions 2, 3, and 3 of the propanoate backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its methoxy groups confer electron-donating properties, influencing reactivity in nucleophilic substitutions and cyclization reactions.

Properties

CAS No.

6085-14-9

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3,3-trimethoxypropanoate

InChI

InChI=1S/C8H16O5/c1-5-13-7(9)6(10-2)8(11-3)12-4/h6,8H,5H2,1-4H3

InChI Key

UOCZQBSEDJAGEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,3-trimethoxypropanoate typically involves the esterification of 2,3,3-trimethoxypropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,3-trimethoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2,3,3-trimethoxypropanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

    Hydrolysis: 2,3,3-trimethoxypropanoic acid and ethanol.

    Reduction: 2,3,3-trimethoxypropanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives.

Scientific Research Applications

Ethyl 2,3,3-trimethoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3,3-trimethoxypropanoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-Trifluoropropanoate (CAS 256332-85-1)

Molecular Formula : C₉H₁₆F₃O₆P
Molecular Weight : 308.19 g/mol
Key Functional Groups : Diethoxyphosphoryloxy (PO(OEt)₂) and trifluoromethyl (CF₃) groups .

Comparison :

  • Structural Differences : Replaces methoxy groups with phosphoryloxy and fluorine substituents.
  • Reactivity : The phosphoryloxy group enhances electrophilicity, making it suitable for phosphorylation reactions. The trifluoromethyl group increases stability against metabolic degradation.
  • Applications: Likely used in fluorinated drug synthesis or as a phosphorylating agent, contrasting with the methoxy-driven electron donation in ethyl 2,3,3-trimethoxypropanoate.

Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate (CAS 1706452-47-2)

Molecular Formula : C₁₃H₁₄F₂O₅
Molecular Weight : 300.25 g/mol
Key Functional Groups : Difluoro (CF₂), hydroxy (OH), and 3-methoxyphenyl substituents .

Comparison :

  • Structural Differences : Incorporates fluorine atoms, a hydroxy group, and an aromatic methoxyphenyl ring.
  • Reactivity: The hydroxy group enables hydrogen bonding, while the difluoro moiety increases lipophilicity.
  • Applications: Potential use in chiral synthesis or bioactive molecules, differing from the non-aromatic, non-fluorinated this compound.

Ethyl 2,3,3-Tris(4-(Benzyloxy)-3-Methoxyphenyl)Propanoate (Compound 6aa')

Key Functional Groups : Three 4-(benzyloxy)-3-methoxyphenyl substituents .

Comparison :

  • Structural Differences : A highly complex derivative with benzyloxy-protected aromatic rings.
  • Reactivity : Increased steric hindrance and aromaticity reduce reactivity in simple substitutions but enhance antiproliferative activity, as reported in cancer research .
  • Applications: Studied for anticancer properties, unlike the simpler this compound, which is more suited to synthetic intermediates.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₈H₁₆O₅ 192.21 Methoxy (×3) Organic synthesis intermediate
Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate C₉H₁₆F₃O₆P 308.19 Phosphoryloxy, trifluoromethyl Fluorinated drug synthesis
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate C₁₃H₁₄F₂O₅ 300.25 Difluoro, hydroxy, methoxyphenyl Chiral intermediates, bioactive molecules
Ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate Complex ~800 (estimated) Benzyloxy, methoxyphenyl (×3) Antiproliferative agents

This compound

  • Synthetic Utility : Methoxy groups facilitate electron donation, accelerating reactions like Claisen condensations.
  • Limitations: Limited bioactivity due to the absence of aromatic or fluorinated groups.

Fluorinated and Phosphorylated Analogs

  • Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate: Demonstrated stability in hydrolytic conditions, making it valuable for prodrug design .
  • Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate: Shows promise in asymmetric catalysis due to its chiral center and hydrogen-bonding capacity .

Antiproliferative Derivatives

  • Ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate: Exhibited significant cytotoxicity in cancer cell lines, attributed to its polyphenolic structure .

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